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Introduction
Flonoltinib (also known as Flonoltinib Maleate or FM) is a potent and highly selective dual

inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] Activating

mutations in JAK2 (e.g., V617F) are hallmarks of myeloproliferative neoplasms (MPNs), while

FLT3 mutations (e.g., internal tandem duplications or ITD) are common in acute myeloid

leukemia (AML) and are associated with a poor prognosis. Flonoltinib's dual inhibitory action

makes it a promising therapeutic agent for these hematological malignancies. Patient-derived

xenograft (PDX) models, which involve the implantation of patient tumor cells into

immunodeficient mice, are critical tools for preclinical drug evaluation as they preserve the

genetic and phenotypic heterogeneity of the original tumor.

These application notes provide a comprehensive overview and detailed protocols for the use

of Flonoltinib in AML and MPN PDX models.

Mechanism of Action
Flonoltinib exerts its anti-tumor activity by binding to and inhibiting the kinase activity of both

JAK2 and FLT3. Uniquely, it binds to both the active (JH1) and pseudokinase (JH2) domains of

JAK2, contributing to its high selectivity over other JAK family members.[2][4] Inhibition of these

kinases disrupts downstream signaling pathways crucial for cancer cell proliferation and

survival, primarily the JAK/STAT pathway. Specifically, Flonoltinib has been shown to dose-
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dependently suppress the phosphorylation of STAT3 and STAT5, key downstream effectors of

JAK2 and FLT3 signaling.[1]
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Flonoltinib's inhibition of the JAK2/FLT3 signaling pathway.
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Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Flonoltinib from preclinical

studies. Note that the in vivo data is derived from cell line-derived xenograft and bone marrow

transplantation models, as specific PDX data is not yet widely published. These values can

serve as a reference for designing and evaluating Flonoltinib studies in PDX models.

Table 1: In Vitro Activity of Flonoltinib

Cell Line Target Mutation IC50 (nM) Reference

Ba/F3-JAK2V617F JAK2 V617F 200 [1]

HEL JAK2 V617F <500 [1]

MOLM-13 FLT3-ITD <100 [1]

| MV-4-11 | FLT3-ITD | <100 |[1] |

Table 2: In Vivo Efficacy of Flonoltinib in Murine Models

Model
Treatment and
Dose

Key Findings Reference

Ba/F3-JAK2V617F
Xenograft

15 and 30 mg/kg,
oral gavage, daily

Robust anti-tumor
activity

[1]

JAK2V617F Bone

Marrow Transplant

15, 30, and 45 mg/kg,

oral gavage, daily

Dose-dependent

reduction in

splenomegaly,

prolonged survival

[1]

| Ba/F3-EPOR-JAK2V617F Xenograft | 15, 30, and 45 mg/kg, oral gavage, daily | Significant

prolongation of survival |[1] |

Table 3: Pharmacokinetic Parameters of Flonoltinib in Mice
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Parameter
Value (at 30 mg/kg
oral dose)

Tissue Reference

Tmax ~4 hours Plasma [1]

Cmax ~1000 ng/mL Plasma [1]

AUC(0-24h) ~12000 hng/mL Plasma [1]

Tmax ~8 hours Spleen [1]

Cmax ~8000 ng/g Spleen [1]

| AUC(0-24h) | ~100000 hng/g | Spleen |[1] |

Experimental Protocols
The following are detailed protocols for conducting a preclinical study of Flonoltinib using AML

or MPN patient-derived xenograft models.

Protocol 1: Establishment of Patient-Derived Xenograft
(PDX) Models
This protocol outlines the procedure for implanting patient-derived AML or MPN cells into

immunodeficient mice.

Patient Sample
(Bone Marrow or
Peripheral Blood)

Isolate Mononuclear
Cells (MNCs)

Assess Cell
Viability

Intravenous (Tail Vein)
or Intra-femoral

Injection of MNCs
Immunodeficient Mice

(e.g., NSG, NSGS)

Monitor Engraftment
(Flow Cytometry of
Peripheral Blood)

Expand Engrafted
Mice for

Experimental Cohorts

Click to download full resolution via product page

Workflow for establishing AML/MPN PDX models.

Materials:

Fresh or cryopreserved AML or MPN patient bone marrow or peripheral blood samples.
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Ficoll-Paque PLUS

RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)

Phosphate Buffered Saline (PBS)

Trypan blue or other viability stain

Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG)

Insulin syringes with 27-30 gauge needles

Procedure:

Cell Preparation:

If using cryopreserved cells, thaw the vial rapidly in a 37°C water bath.

Slowly transfer the cells into a 50 mL conical tube containing pre-warmed RPMI-1640 with

20% FBS.

Centrifuge at 300 x g for 10 minutes, aspirate the supernatant, and resuspend the cell

pellet in PBS.

If using fresh samples, isolate mononuclear cells using Ficoll-Paque density gradient

centrifugation according to the manufacturer's protocol.

Cell Viability and Counting:

Determine cell viability and count using a hemocytometer and Trypan blue exclusion. A

viability of >80% is recommended for successful engraftment.

Injection:

Resuspend the cells in sterile PBS at a concentration of 1-5 x 10^6 viable cells per 100-

200 µL.
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For intravenous injection, warm the mouse under a heat lamp to dilate the tail veins.

Secure the mouse in a restrainer and inject the cell suspension into a lateral tail vein.

For intra-femoral injection, anesthetize the mouse and inject the cell suspension directly

into the bone marrow cavity of the femur.

Engraftment Monitoring:

Beginning 4 weeks post-injection, monitor for engraftment of human cells (hCD45+) in the

peripheral blood of the mice every 1-2 weeks using flow cytometry.

Successful engraftment is typically defined as >1% hCD45+ cells in the peripheral blood.

Expansion:

Once engraftment is confirmed, bone marrow or spleen cells from the engrafted mice can

be harvested and serially passaged into secondary recipient mice to expand the cohort for

treatment studies.

Protocol 2: Flonoltinib Dosing and Administration
This protocol details the preparation and oral administration of Flonoltinib to PDX mice.

Materials:

Flonoltinib Maleate

Vehicle (e.g., 0.5% methylcellulose in sterile water)

Oral gavage needles (20-22 gauge, straight or curved)

1 mL syringes

Procedure:

Flonoltinib Formulation:

Prepare a suspension of Flonoltinib in the chosen vehicle at the desired concentration

(e.g., 1.5, 3.0, or 4.5 mg/mL to achieve doses of 15, 30, or 45 mg/kg in a 10 mL/kg dosing
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volume).

Ensure the suspension is homogenous by vortexing or sonicating before each use.

Oral Gavage:

Weigh each mouse to determine the precise dosing volume (typically 10 mL/kg).

Securely restrain the mouse by the scruff of the neck to straighten the esophagus.

Gently insert the gavage needle into the esophagus and deliver the Flonoltinib
suspension directly into the stomach.

Administer Flonoltinib once daily for the duration of the study.

Protocol 3: Assessment of Treatment Efficacy
This protocol describes methods to evaluate the anti-leukemic activity of Flonoltinib in PDX

models.
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Workflow for assessing the efficacy of Flonoltinib in PDX models.

Methods:

Tumor Burden Assessment:

Flow Cytometry: At regular intervals and at the study endpoint, collect peripheral blood,

bone marrow, and spleen cells. Stain with fluorescently-labeled antibodies against human

CD45 (hCD45) and mouse CD45 (mCD45), as well as other relevant markers (e.g., CD33,

CD34, CD117 for AML). Quantify the percentage of human leukemic cells.
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Bioluminescence Imaging (BLI): For PDX models transduced with a luciferase reporter

gene, perform in vivo BLI to non-invasively monitor tumor burden. Anesthetize mice, inject

luciferin intraperitoneally, and image using an in vivo imaging system. Quantify the

bioluminescent signal.

Survival Analysis:

Monitor mice daily for clinical signs of disease progression (e.g., weight loss, lethargy,

hind-limb paralysis).

Euthanize mice when they reach pre-defined humane endpoints.

Record the date of death or euthanasia and generate Kaplan-Meier survival curves.

Spleen and Liver Weight:

At the study endpoint, euthanize the mice and carefully excise and weigh the spleen and

liver to assess organomegaly, a common feature of hematologic malignancies.

Protocol 4: Pharmacodynamic Analysis
This protocol is for assessing the in vivo target engagement of Flonoltinib by measuring the

phosphorylation of STAT5.

Materials:

Harvested spleen or bone marrow from treated and control PDX mice.

RIPA buffer with protease and phosphatase inhibitors.

BCA protein assay kit.

SDS-PAGE gels and Western blotting apparatus.

Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-beta-actin.

HRP-conjugated secondary antibodies.

Chemiluminescent substrate.
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Procedure:

Protein Extraction:

Homogenize harvested tissues in ice-cold RIPA buffer.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant and determine the protein concentration using a BCA assay.

Western Blotting:

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a

PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total STAT5 and a loading control (e.g., beta-actin) to

ensure equal protein loading.

Conclusion
Flonoltinib is a promising targeted therapy for hematologic malignancies driven by JAK2 and

FLT3 mutations. The use of patient-derived xenograft models provides a clinically relevant

platform for the preclinical evaluation of Flonoltinib. The protocols outlined in these application

notes provide a framework for researchers to design and execute robust studies to investigate

the efficacy and mechanism of action of Flonoltinib in a preclinical setting, thereby facilitating

its translation to the clinic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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